3-(4-hydroxyphenyl)prop-2-ynoic Acid
Overview
Description
3-(4-hydroxyphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H6O3 and a molecular weight of 162.14 g/mol . It is characterized by the presence of a hydroxyphenyl group attached to a propynoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known to be a major microbial metabolite of procyanidin a2 .
Mode of Action
It has been shown to suppress macrophage foam cell formation . This suggests that it may interact with cellular targets involved in lipid metabolism and inflammation.
Biochemical Pathways
The compound appears to influence the pathways involved in lipid metabolism and inflammation. It promotes macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1 . It also lowers the elevated levels of CD36 mRNA expression in ox-LDL-treated macrophage cells . Furthermore, it restricts the ox-LDL-induced cellular oxidative stress and inflammation via nuclear factor kappa-B pathways .
Pharmacokinetics
Its molecular weight of 16214 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound inhibits the conversion of macrophages into foam cells by regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation . This could potentially have therapeutic implications for conditions such as atherosclerosis.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(4-hydroxyphenyl)prop-2-ynoic Acid are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound may play a role in the suppression of macrophage foam cell formation .
Cellular Effects
It is believed that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)prop-2-ynoic acid typically involves the coupling of a hydroxyphenyl derivative with a propynoic acid precursor. One common method is the palladium-catalyzed coupling reaction, which provides high yields and selectivity . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxyphenyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxy group to a halide.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 3-(4-hydroxyphenyl)prop-2-ene or 3-(4-hydroxyphenyl)propane.
Substitution: Formation of 3-(4-halophenyl)prop-2-ynoic acid.
Scientific Research Applications
3-(4-hydroxyphenyl)prop-2-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-hydroxycinnamic acid: Similar structure but with a different functional group arrangement.
3-(4-hydroxyphenyl)propionic acid: Similar structure but with a saturated carbon chain.
4-hydroxybenzoic acid: Lacks the propynoic acid moiety.
Uniqueness
3-(4-hydroxyphenyl)prop-2-ynoic acid is unique due to the presence of both a hydroxyphenyl group and a propynoic acid moiety. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)prop-2-ynoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRULQDAIEXRSFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443940 | |
Record name | (4-hydroxyphenyl)propynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78589-65-8 | |
Record name | (4-hydroxyphenyl)propynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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